methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate
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Overview
Description
Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate is a synthetic organic compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, such as 5-chloropyridine, which undergoes a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) under specific conditions.
Hydrazine Derivative Formation: The phenylhydrazine moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product under controlled conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate
- Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)butanoate
Uniqueness
Methyl N-(5-chloropyridin-2-yl)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, chloropyridine ring, and phenylhydrazine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14ClF3N4O2 |
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Molecular Weight |
374.74 g/mol |
IUPAC Name |
methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate |
InChI |
InChI=1S/C15H14ClF3N4O2/c1-25-13(24)14(15(17,18)19,21-12-8-7-10(16)9-20-12)23-22-11-5-3-2-4-6-11/h2-9,22-23H,1H3,(H,20,21) |
InChI Key |
LSNJROSALQNFJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Cl)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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